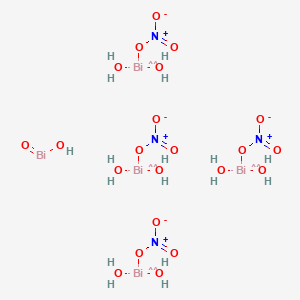![molecular formula C18H18N4O5 B1367857 1-(2-Furan-2-YL-6-nitro-imidazo[1,2-A]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid CAS No. 904817-98-7](/img/structure/B1367857.png)
1-(2-Furan-2-YL-6-nitro-imidazo[1,2-A]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which is a key component of the compound , can be achieved through a solvent- and catalyst-free method. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is fast, clean, high-yielding, and environmentally friendly .Molecular Structure Analysis
The molecular structure of this compound is complex, with a furan ring attached to an imidazo[1,2-A]pyridine ring, which is further linked to a piperidine ring with a carboxylic acid group.Scientific Research Applications
Organic Synthesis
Imidazo[1,2-a]pyridines are pivotal in organic chemistry due to their versatility in reactions. The compound can be used to synthesize complex molecules through radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Pharmaceutical Chemistry
This class of compounds has shown promise in drug development. Its structural characteristics make it a ‘drug prejudice’ scaffold, meaning it’s predisposed to interact favorably within biological systems. It can be used to create novel therapeutic agents .
Material Science
Due to its luminescent properties, this compound can contribute to the development of new materials. It can be used in creating optoelectronic devices and sensors, which are essential for technological advancements .
Anti-Cancer Research
The compound’s derivatives have potential applications in anti-cancer drugs. Their ability to interact with various biological pathways can be harnessed to develop targeted cancer therapies .
Imaging and Microscopy
Imidazo[1,2-a]pyridine derivatives, including the compound , can be used as emitters for confocal microscopy and imaging. This application is crucial for biological research and diagnostics .
Optoelectronics
The compound’s derivatives can be utilized in optoelectronic devices. Their luminescent properties make them suitable for use in light-emitting diodes (LEDs) and other display technologies .
Sensor Development
Sensors that detect environmental changes or chemical substances can be developed using this compound. Its reactive nature allows for the creation of sensitive and specific detection systems .
Catalysis
In catalysis, the compound can be used to facilitate various chemical reactions. Its structure can be modified to create catalysts that are more efficient and selective .
properties
IUPAC Name |
1-[[2-(furan-2-yl)-6-nitroimidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5/c23-18(24)12-5-7-20(8-6-12)11-14-17(15-2-1-9-27-15)19-16-4-3-13(22(25)26)10-21(14)16/h1-4,9-10,12H,5-8,11H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJZDIGBPAZGQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=C(C=C3)[N+](=O)[O-])C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Furan-2-YL-6-nitro-imidazo[1,2-A]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(Methylsulfonyl)phenyl]ethanamine hydrochloride](/img/structure/B1367778.png)





![1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B1367800.png)



![5-(aminomethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B1367807.png)

